molecular formula C15H21FN2O3 B14792865 Tert-butyl 3-(4-amino-2-fluorophenoxy)pyrrolidine-1-carboxylate

Tert-butyl 3-(4-amino-2-fluorophenoxy)pyrrolidine-1-carboxylate

Cat. No.: B14792865
M. Wt: 296.34 g/mol
InChI Key: PTVWLZVYWAVOET-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(4-amino-2-fluorophenoxy)pyrrolidine-1-carboxylate typically involves the reaction of di-tert-butyl dicarbonate with 3-aminopyrrolidine . The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, it is generally produced in research laboratories under controlled conditions. The process involves multiple steps, including purification and characterization, to ensure the compound’s purity and quality.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(4-amino-2-fluorophenoxy)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized based on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

Tert-butyl 3-(4-amino-2-fluorophenoxy)pyrrolidine-1-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl 3-(4-amino-2-fluorophenoxy)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to target proteins or enzymes, leading to changes in their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3-(4-amino-2-fluorophenoxy)pyrrolidine-1-carboxylate is unique due to its specific functional groups and molecular structure, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H21FN2O3

Molecular Weight

296.34 g/mol

IUPAC Name

tert-butyl 3-(4-amino-2-fluorophenoxy)pyrrolidine-1-carboxylate

InChI

InChI=1S/C15H21FN2O3/c1-15(2,3)21-14(19)18-7-6-11(9-18)20-13-5-4-10(17)8-12(13)16/h4-5,8,11H,6-7,9,17H2,1-3H3

InChI Key

PTVWLZVYWAVOET-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)OC2=C(C=C(C=C2)N)F

Origin of Product

United States

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